molecular formula C13H13N3O3 B2860677 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 302326-01-8

2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2860677
CAS No.: 302326-01-8
M. Wt: 259.265
InChI Key: NWYVTRPHYSYEFE-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with a complex structure that includes a morpholine ring, a pyrido[1,2-a]pyrimidine core, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with morpholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also implemented to handle the chemicals and reactions involved .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone
  • 4-Oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • 2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone

Uniqueness

2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-9-10-12(15-5-7-19-8-6-15)14-11-3-1-2-4-16(11)13(10)18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYVTRPHYSYEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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